N-Desmethyl Almotriptan

Catalog No.
S875621
CAS No.
334981-12-3
M.F
C16H23N3O2S
M. Wt
321.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Almotriptan

CAS Number

334981-12-3

Product Name

N-Desmethyl Almotriptan

IUPAC Name

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C16H23N3O2S

Molecular Weight

321.44

InChI

InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3

SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Synonyms

1-[[[3-[2-(Methylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]-pyrrolidine; N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-indole-3-ethanamine;

N-Desmethyl Almotriptan is a significant metabolite of Almotriptan, a medication primarily used to treat migraines. The chemical structure of N-Desmethyl Almotriptan is represented by the formula C16H23N3O2SC_{16}H_{23}N_{3}O_{2}S and features a sulfonyl group attached to an indole moiety, which is characteristic of many triptans, a class of drugs known for their efficacy in migraine relief. This compound exhibits pharmacological activity by acting on serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 1B and 1D, which play crucial roles in vasoconstriction and the modulation of neurotransmitter release.

  • Not applicable: N-Desmethyl Almotriptan is not considered a pharmacologically active metabolite []. The mechanism of action for migraine relief is attributed to Almotriptan, which targets specific serotonin receptors in the brain [].
  • Limited data: As N-Desmethyl Almotriptan is a metabolite formed in the body, extensive safety studies specifically on this compound are likely not conducted.
  • Safety profile based on Almotriptan: Potential hazards are likely similar to those of Almotriptan, which include side effects like dizziness, nausea, and fatigue []. More research may be needed to fully understand any specific risks associated with N-Desmethyl Almotriptan.

Metabolite of Almotriptan

N-Desmethyl Almotriptan is a metabolite of the drug Almotriptan. Almotriptan is a selective 5-HT1B/1D receptor agonist, prescribed to treat migraine headaches PubChem: Almotriptan, CID=5460. During metabolism in the body, a methyl group is removed from the N-methyl chain of Almotriptan, resulting in N-Desmethyl Almotriptan PubChem: N-Desmethyl Almotriptan, CID=71315712: .

Potential Pharmacological Activity

While Almotriptan's mechanism of action is well understood, limited research is available on the pharmacological activity of N-Desmethyl Almotriptan. Some studies suggest it may retain some 5-HT1B/1D receptor agonist activity, potentially contributing to the therapeutic effects of Almotriptan Daicel Pharma Standards: N-Nitroso Desmethyl Almotriptan: .

Research as an Impurity

N-Desmethyl Almotriptan is also relevant in scientific research as a potential impurity during Almotriptan drug development and manufacturing. Regulatory agencies require strict control of impurities in medications, and research focuses on detecting and quantifying N-Desmethyl Almotriptan to ensure the quality and safety of Almotriptan products Veeprho: N-Nitroso Desmethyl Almotriptan Impurity: .

Typical of amines and sulfonamides. These include:

  • Oxidation: Conversion into N-oxide derivatives or sulfoxides.
  • Alkylation: Reaction with alkyl halides can lead to further modifications of the nitrogen atom.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, impacting its biological activity.

The metabolic pathway of Almotriptan involves cytochrome P450 enzymes, where N-Desmethyl Almotriptan is formed through demethylation processes that are essential for its pharmacokinetic properties .

  • Demethylation: Using chemical agents such as lithium aluminum hydride or boron tribromide to selectively remove methyl groups from Almotriptan.
  • Chemical modification: Starting from simpler indole derivatives followed by sulfonylation and amine functionalization.

These synthetic routes allow for the production of N-Desmethyl Almotriptan for research purposes and potential therapeutic applications.

N-Desmethyl Almotriptan is primarily studied for its role in migraine therapy as an active metabolite of Almotriptan. Its agonistic action on serotonin receptors makes it a candidate for further development in treating other disorders related to serotonin dysregulation, such as anxiety and depression. Research continues to explore its efficacy as a standalone treatment or in combination therapies with other migraine medications .

Studies indicate that N-Desmethyl Almotriptan interacts with various receptors apart from the primary serotonin targets. These interactions can influence both therapeutic outcomes and side effects associated with triptan medications. For instance:

Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural similarities with N-Desmethyl Almotriptan, primarily within the triptan class. A comparison highlights their unique characteristics:

Compound NameChemical FormulaKey Features
AlmotriptanC17H25N3O2SC_{17}H_{25}N_{3}O_{2}SParent compound; effective migraine treatment
ZolmitriptanC16H21N3O2C_{16}H_{21}N_{3}O_{2}Active N-desmethyl metabolite; longer half-life
SumatriptanC14H21N3O2C_{14}H_{21}N_{3}O_2First triptan; lower receptor selectivity
NaratriptanC14H19N3O2C_{14}H_{19}N_{3}O_2Longer half-life; higher CNS side effects
FrovatriptanC16H22N4O2C_{16}H_{22}N_4O_2Longest half-life; lower receptor affinity

N-Desmethyl Almotriptan stands out due to its unique pharmacokinetic profile, exhibiting a longer half-life compared to many parent compounds while retaining significant agonistic activity at serotonin receptors. This distinction may enhance its therapeutic potential in migraine management .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.1

Appearance

Solid powder

Wikipedia

N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine

Dates

Modify: 2023-08-15

Explore Compound Types